N-(3-bromophenyl)thian-4-amine
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Overview
Description
N-(3-bromophenyl)thian-4-amine is an organic compound that belongs to the class of thian-4-amines It is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to a thian-4-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)thian-4-amine typically involves the reaction of 3-bromophenylamine with thian-4-amine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated systems for efficient synthesis and purification. The use of high-quality reagents and optimized reaction conditions ensures the production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)thian-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding phenylthian-4-amine.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylthian-4-amine.
Substitution: Various substituted thian-4-amines depending on the substituent introduced.
Scientific Research Applications
N-(3-bromophenyl)thian-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. The bromine atom and thian-4-amine structure allow it to bind to various enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Shares a similar bromophenyl structure but with a thiazole ring instead of a thian-4-amine.
Uniqueness
N-(3-bromophenyl)thian-4-amine is unique due to its specific combination of a bromophenyl group and a thian-4-amine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14BrNS |
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Molecular Weight |
272.21 g/mol |
IUPAC Name |
N-(3-bromophenyl)thian-4-amine |
InChI |
InChI=1S/C11H14BrNS/c12-9-2-1-3-11(8-9)13-10-4-6-14-7-5-10/h1-3,8,10,13H,4-7H2 |
InChI Key |
GQMADUGZFIKEHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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